A Spectroscopic Guide to 2-(Ethylmethylamino)pyridine: Data Interpretation and Methodologies for Structural Elucidation
A Spectroscopic Guide to 2-(Ethylmethylamino)pyridine: Data Interpretation and Methodologies for Structural Elucidation
Abstract
Molecular Structure and Spectroscopic Implications
2-(Ethylmethylamino)pyridine is a substituted pyridine with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol . Its structure comprises a pyridine ring substituted at the C-2 position with a tertiary amine containing both an ethyl and a methyl group.
Figure 1: Molecular Structure of 2-(Ethylmethylamino)pyridine.
The key structural features that dictate the spectroscopic output are:
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The Pyridine Ring: An electron-deficient aromatic system where the ring nitrogen significantly influences the chemical shifts of adjacent protons and carbons.[1]
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The Tertiary Amino Group: An electron-donating group that will influence the electronic environment of the pyridine ring, primarily at the ortho (C-2) and para (C-4) positions.
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Alkyl Substituents (Ethyl and Methyl): These groups will produce characteristic signals in the aliphatic region of NMR spectra and contribute to specific fragmentation patterns in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[2] The asymmetry of 2-(Ethylmethylamino)pyridine results in a unique signal for each proton and carbon atom.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the ethyl and methyl groups. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen atoms and the aromatic ring current.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
|---|---|---|---|---|---|
| H-6 | 8.15 - 8.25 | ddd | J ≈ 5.0, 2.0, 0.9 | 1H | Most deshielded aromatic proton due to proximity to the electronegative ring nitrogen.[1] |
| H-4 | 7.40 - 7.50 | ddd | J ≈ 8.5, 7.0, 2.0 | 1H | Downfield aromatic proton, influenced by the ring nitrogen. |
| H-5 | 6.60 - 6.70 | ddd | J ≈ 7.0, 5.0, 0.9 | 1H | Aromatic proton with moderate shielding. |
| H-3 | 6.50 - 6.60 | d | J ≈ 8.5 | 1H | Most shielded aromatic proton due to the electron-donating effect of the amino group. |
| -N-CH₂ -CH₃ | 3.50 - 3.60 | q | J ≈ 7.2 | 2H | Methylene protons adjacent to the amino nitrogen, deshielded. |
| -N-CH₃ | 2.95 - 3.05 | s | - | 3H | Methyl protons adjacent to the amino nitrogen. |
| -N-CH₂-CH₃ | 1.15 - 1.25 | t | J ≈ 7.2 | 3H | Terminal methyl protons of the ethyl group, shielded. |
Note: s = singlet, d = doublet, t = triplet, q = quartet, ddd = doublet of doublet of doublets.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Carbon | Predicted δ (ppm) | Assignment Rationale |
|---|---|---|
| C-2 | 159 - 161 | Most deshielded carbon, directly attached to the ring nitrogen and the amino substituent.[3] |
| C-6 | 147 - 149 | Aromatic carbon adjacent to the ring nitrogen.[1] |
| C-4 | 135 - 137 | Aromatic carbon in the para position relative to the substituent. |
| C-5 | 115 - 117 | Shielded aromatic carbon. |
| C-3 | 109 - 111 | Most shielded aromatic carbon due to the electron-donating amino group. |
| -N-CH₂ -CH₃ | 48 - 50 | Methylene carbon attached to nitrogen. |
| -N-CH₃ | 38 - 40 | Methyl carbon attached to nitrogen. |
| -N-CH₂-CH₃ | 12 - 14 | Terminal methyl carbon of the ethyl group. |
Experimental Protocol for NMR Data Acquisition
This protocol ensures the acquisition of high-resolution NMR data suitable for structural confirmation.
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Sample Preparation:
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Accurately weigh 5-10 mg of the purified 2-(Ethylmethylamino)pyridine sample.
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Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Transfer the solution to a clean, dry 5 mm NMR tube.[4]
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Instrument Setup (400 MHz Spectrometer):
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Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
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Lock the spectrometer on the deuterium signal of the CDCl₃.
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Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
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¹H NMR Acquisition:
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Use a standard single-pulse experiment.
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Set the spectral width to cover a range of -2 to 12 ppm.
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Apply a 90° pulse with an acquisition time of ~3 seconds and a relaxation delay of 2-5 seconds.
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Collect 16-32 scans for a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Use a proton-decoupled pulse sequence (e.g., zgpg30).
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Set the spectral width to cover a range of 0 to 200 ppm.
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Apply a 30° pulse with a relaxation delay of 2 seconds.
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Collect 1024-4096 scans, depending on the sample concentration.
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Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
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Phase correct the spectra.
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Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
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Integrate the signals in the ¹H spectrum.
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Workflow for NMR Spectroscopic Analysis
Figure 2: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum Analysis
The IR spectrum of 2-(Ethylmethylamino)pyridine is expected to show characteristic absorption bands corresponding to the vibrations of its aromatic and aliphatic components.
Table 3: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Pyridine Ring) |
| 2975 - 2850 | Strong | C-H Stretch | Aliphatic (-CH₃, -CH₂) |
| 1600 - 1580 | Strong | C=N, C=C Stretch | Pyridine Ring |
| 1480 - 1440 | Strong | C=C, C=N Stretch | Pyridine Ring |
| 1350 - 1250 | Strong | C-N Stretch | Aryl-Alkyl Amine |
| 780 - 740 | Strong | C-H Out-of-Plane Bend | Ortho-disubstituted Aromatic |
The presence of strong bands in the 1600-1440 cm⁻¹ region is highly characteristic of the pyridine ring vibrations.[5] The strong aliphatic C-H stretching bands confirm the presence of the ethyl and methyl groups.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
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Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
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Sample Application: Place a small drop of the liquid sample or a few milligrams of the solid sample directly onto the center of the ATR crystal.
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Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal.
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Spectrum Collection: Co-add 16-32 scans over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.
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Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Predicted Mass Spectrum and Fragmentation
Using Electron Ionization (EI), the molecule is expected to first form a molecular ion ([M]⁺•). This ion will then undergo characteristic fragmentation, with the most likely cleavage occurring at the bond alpha to the amino nitrogen, as this leads to the formation of a stable, resonance-delocalized cation.
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Molecular Ion (M⁺•): The molecular formula C₈H₁₂N₂ gives a monoisotopic mass of 136.10 Da. The EI mass spectrum should show a clear molecular ion peak at m/z = 136 .
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Base Peak (α-cleavage): The most favorable fragmentation is the loss of the larger alkyl group (ethyl radical, •CH₂CH₃) from the amino substituent. This results in a highly stable resonance-stabilized cation.
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[C₈H₁₂N₂]⁺• → [C₆H₇N₂]⁺ + •CH₂CH₃
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This fragmentation will produce the base peak at m/z = 107 .
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Other Fragments:
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Loss of a methyl radical (•CH₃) via α-cleavage would result in a peak at m/z = 121 . This is expected to be less abundant than the peak at m/z 107.
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Fragmentation of the pyridine ring itself can lead to smaller fragments, though these are typically of lower intensity.
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Proposed Mass Spectrometry Fragmentation Pathway
Figure 3: Proposed EI fragmentation of 2-(Ethylmethylamino)pyridine.
Experimental Protocol for MS Data Acquisition (GC-MS)
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Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
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GC Method:
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Injector: Set to 250 °C with a split ratio of 50:1.
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Column: Use a standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
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Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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MS Method (EI):
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Ion Source: Electron Ionization (EI) at 70 eV.
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Source Temperature: 230 °C.
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Mass Range: Scan from m/z 40 to 400.
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Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with the predicted pattern.
Summary and Conclusion
The structural elucidation of 2-(Ethylmethylamino)pyridine can be confidently achieved through a combined spectroscopic approach. ¹H and ¹³C NMR provide definitive information on the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation. The predicted data and detailed protocols in this guide offer a robust framework for researchers to characterize this compound, ensuring the integrity and accuracy required in drug discovery and development.
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